molecular formula C11H20Cl2N4O B1372000 1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride CAS No. 1210349-66-8

1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride

Cat. No. B1372000
CAS RN: 1210349-66-8
M. Wt: 295.21 g/mol
InChI Key: LPSJWGFDGLYIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride (CAS Number: 131909-82-7), also known as 4-Amino-1-(3-imidazolyl)piperidine dihydrochloride (AIPD), is a synthetic compound used in a variety of scientific research applications. It is an analogue of the neurotransmitter acetylcholine and is widely used as an inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. AIPD has been used to study the effects of acetylcholine on various physiological processes and to develop potential treatments for neurological disorders.

Scientific Research Applications

Anticancer Applications

Benzimidazoles with oxadiazole nuclei, structurally similar to the compound , have shown significant anticancer activities. The synthesized compounds, including variants with different secondary amines, have been screened for their in vitro anticancer activity, demonstrating notable effects against a wide range of cancer cells. This indicates potential applications of similar compounds in cancer treatment and drug development (Rashid, Husain & Mishra, 2012).

Structural Diversity and Chemical Synthesis

The compound serves as a precursor in generating a structurally diverse library of compounds. It has been used in various alkylation and ring closure reactions, contributing to the creation of a wide array of structurally diverse molecules. These compounds are potentially useful in various fields of chemistry and materials science (Roman, 2013).

Antifungal Applications

Derivatives of the compound, particularly those featuring the imidazole ring, have shown promising antifungal activities. Such compounds have been synthesized and evaluated against a range of fungal species, providing insights into potential applications in developing new antifungal agents (Chevreuil et al., 2007).

Antimicrobial Properties

Some derivatives synthesized from similar compounds have demonstrated significant antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents, contributing to the field of infectious diseases (Nasser et al., 2010).

Corrosion Inhibition

Imidazole derivatives, akin to the compound , have shown efficacy as corrosion inhibitors. This application is critical in industrial processes and materials science, providing insights into the development of new materials with enhanced durability and longevity (Srivastava et al., 2017).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c12-10-1-6-15(7-2-10)11(16)3-5-14-8-4-13-9-14;;/h4,8-10H,1-3,5-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJWGFDGLYIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CCN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
Reactant of Route 4
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
Reactant of Route 5
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
Reactant of Route 6
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.